molecular formula C16H17N5O2S B2875254 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(methylthio)benzamide CAS No. 2034275-63-1

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(methylthio)benzamide

Cat. No.: B2875254
CAS No.: 2034275-63-1
M. Wt: 343.41
InChI Key: QGGGEPZMQZUNSE-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

  • Synthesis of Benzamide-Based Aminopyrazoles: A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, which exhibited significant antiviral activities against the H5N1 subtype of the influenza A virus (Hebishy et al., 2020).

Pharmacological Applications

  • Phosphodiesterase Type 4 Inhibitors: A series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines were synthesized, demonstrating potent inhibition of phosphodiesterase type 4, with potential implications for the treatment of inflammatory diseases (Raboisson et al., 2003).

Antimicrobial Research

  • Thienopyrimidine Derivatives with Antimicrobial Activity: New thienopyrimidine derivatives were synthesized, showing pronounced antimicrobial activity (Bhuiyan et al., 2006).
  • Synthesis of Pyrazoles and Triazoles with Antimicrobial Activity: Novel pyrazoles and triazoles incorporating [1,2,4]triazolo[4,3-a]pyrazin-3-yl moieties demonstrated significant antimicrobial properties (Hassan, 2013).

Antitumor Applications

  • Enaminones in Antitumor and Antimicrobial Research: Enaminones, key intermediates in synthesizing N-arylpyrazole-containing compounds, showed antitumor and antimicrobial activities (Riyadh, 2011).

Herbicidal Properties

  • Herbicidal Activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides: Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives related to the compound , exhibited excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-23-16-14-20-19-13(21(14)8-7-17-16)10-18-15(22)11-5-4-6-12(9-11)24-2/h4-9H,3,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGGEPZMQZUNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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